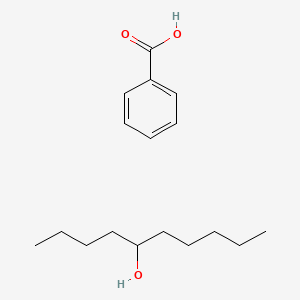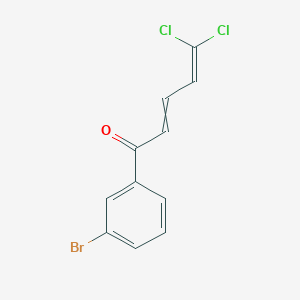![molecular formula C17H18OSe B12560644 Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- CAS No. 185421-42-5](/img/structure/B12560644.png)
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- is an organoselenium compound characterized by the presence of a benzene ring, a phenyl group, and a selenoether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- typically involves the reaction of 2-phenyl-2-(2-propenyloxy)ethanol with selenium reagents. One common method is the reaction of the alcohol with selenium dioxide (SeO2) in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate selenoxide, which undergoes a rearrangement to yield the desired selenoether compound.
Industrial Production Methods
Industrial production of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- undergoes various chemical reactions, including:
Oxidation: The selenoether linkage can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding selenide using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Halogenated, nitrated benzene derivatives
Applications De Recherche Scientifique
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- has several scientific research applications:
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- involves its interaction with molecular targets through the selenoether linkage. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in antioxidant defense. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and the regulation of redox-sensitive signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (2-propenyloxy)-: Lacks the selenium atom, making it less effective in redox reactions.
Benzene, [(2-methyl-2-propenyl)oxy]-: Contains a methyl group instead of a phenyl group, altering its chemical reactivity and applications.
Uniqueness
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- is unique due to the presence of the selenium atom, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in fields such as medicinal chemistry and materials science.
Propriétés
Numéro CAS |
185421-42-5 |
|---|---|
Formule moléculaire |
C17H18OSe |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
(2-phenyl-2-prop-2-enoxyethyl)selanylbenzene |
InChI |
InChI=1S/C17H18OSe/c1-2-13-18-17(15-9-5-3-6-10-15)14-19-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2 |
Clé InChI |
FFZFNXMOIPIDQF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)



![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

